Product packaging for 6-O-phosphono-D-gluconate(Cat. No.:)

6-O-phosphono-D-gluconate

Cat. No.: B1239915
M. Wt: 275.13 g/mol
InChI Key: BIRSGZKFKXLSJQ-SQOUGZDYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Research Application and Value 6-O-phosphono-D-gluconate (also known as 6-Phosphogluconate) is a pivotal phosphorylated sugar acid and endogenous metabolite in central carbon metabolism . It is an essential intermediate in the oxidative phase of the Pentose Phosphate Pathway (PPP), a critical route for generating NADPH for biosynthetic reactions and oxidative stress defense, and for producing ribose-5-phosphate for nucleotide synthesis . Researchers also study this compound in the context of the Entner-Doudoroff pathway in certain microorganisms . Mechanism of Action In the Pentose Phosphate Pathway, this compound is produced from 6-phosphogluconolactone by the enzyme 6-phosphogluconolactonase. It is subsequently converted to ribulose-5-phosphate by the enzyme 6-phosphogluconate dehydrogenase (6-PGD); this oxidative decarboxylation reaction is a key source of NADPH in the cell . Furthermore, this compound has been identified as a potent and competitive inhibitor of phosphoglucose isomerase (PGI), which is the second enzyme in the glycolytic pathway, providing a point of crosstalk between glycolysis and the PPP . Its trisodium salt form has shown Kis of 48 μM for glucose-6-phosphate and 42 μM for fructose-6-phosphate . Intended Use & Quality This product is provided as a high-purity chemical reagent specifically for laboratory research applications . It is intended for use by qualified researchers in fundamental biochemical research, pharmaceutical discovery, metabolic pathway analysis, and enzyme kinetics studies. Notice This product is labeled "For Research Use Only" (RUO). It is not intended for use in diagnostic procedures, clinical patient management, or for any human or personal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O10P- B1239915 6-O-phosphono-D-gluconate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O10P-

Molecular Weight

275.13 g/mol

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoate

InChI

InChI=1S/C6H13O10P/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H2,(H,11,12)(H2,13,14,15)/p-1/t2-,3-,4+,5-/m1/s1

InChI Key

BIRSGZKFKXLSJQ-SQOUGZDYSA-M

SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)OP(=O)(O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)OP(=O)(O)O

Origin of Product

United States

Metabolic Pathways Involving 6 O Phosphono D Gluconate

The Pentose (B10789219) Phosphate (B84403) Pathway (PPP)

The Pentose Phosphate Pathway is a fundamental metabolic route that operates alongside glycolysis, with a primary anabolic rather than catabolic function. microbenotes.com It is responsible for producing NADPH and the precursors for nucleotide synthesis. microbenotes.commdpi.com 6-O-phosphono-D-gluconate is a key intermediate in the oxidative phase of this pathway. creative-proteomics.comlibretexts.org

Role in Oxidative Phase Metabolism

The oxidative phase of the PPP is an irreversible series of reactions that begins with glucose-6-phosphate. libretexts.orgelifesciences.org In the second step of this phase, 6-phosphoglucono-δ-lactone, formed from the oxidation of glucose-6-phosphate, is hydrolyzed by the enzyme 6-phosphogluconolactonase to produce this compound. creative-proteomics.comaklectures.com This reaction is essential for the continuation of the pathway. creative-proteomics.com Subsequently, this compound undergoes oxidative decarboxylation catalyzed by the enzyme 6-phosphogluconate dehydrogenase. creative-proteomics.comaklectures.com This is a critical step where a carbon atom is removed as CO2, and a second molecule of NADPH is generated. creative-proteomics.comkhanacademy.org

Precursor to D-Ribulose 5-Phosphate

The oxidative decarboxylation of this compound directly yields the five-carbon sugar, D-ribulose 5-phosphate. libretexts.orgproteopedia.org This reaction is catalyzed by 6-phosphogluconate dehydrogenase. taylorandfrancis.com D-ribulose 5-phosphate is a pivotal precursor for the synthesis of other essential molecules. libretexts.org

Contribution to NADPH Cofactor Generation

A primary function of the oxidative phase of the PPP is the production of the reduced cofactor NADPH. libretexts.org The conversion of this compound to D-ribulose 5-phosphate is the second and final step in the oxidative phase that generates NADPH. creative-proteomics.comaklectures.com This production of NADPH is vital for maintaining the cell's redox balance and for providing the necessary reducing power for various biosynthetic reactions, such as the synthesis of fatty acids and cholesterol. creative-proteomics.comproteopedia.org The activity of the enzymes in the oxidative phase, including 6-phosphogluconate dehydrogenase, is crucial for maintaining the cellular supply of NADPH, which is essential for protecting cells against oxidative damage. wikipedia.orgportlandpress.com

Role in Pentose and Nucleotide Precursor Synthesis

The D-ribulose 5-phosphate produced from this compound is a direct precursor for the synthesis of ribose-5-phosphate (B1218738), a critical component of nucleotides (ATP, GTP, etc.) and nucleic acids (RNA and DNA). mdpi.comlibretexts.org Through the non-oxidative phase of the PPP, D-ribulose 5-phosphate can be interconverted into other sugar phosphates, which can then be used to generate more precursors for nucleotide synthesis or be channeled back into glycolysis. creative-proteomics.comkhanacademy.org Therefore, the metabolism of this compound is intrinsically linked to the cell's ability to proliferate and carry out essential biosynthetic processes. mdpi.com

The Entner-Doudoroff Pathway (EDP)

The Entner-Doudoroff Pathway is a metabolic route for glucose catabolism found primarily in bacteria, including several species of Pseudomonas. nih.govwikipedia.org This pathway is an alternative to glycolysis. wikipedia.org

Role in Microbial Glucose Catabolism

In the Entner-Doudoroff Pathway, glucose is catabolized to pyruvate (B1213749). wikipedia.org Similar to the PPP, glucose is first converted to this compound. nih.govfrontiersin.org However, in the EDP, this compound is then dehydrated by the enzyme 6-phosphogluconate dehydratase to form 2-keto-3-deoxy-6-phosphogluconate (KDPG). nih.govebi.ac.uk KDPG is then cleaved by KDPG aldolase (B8822740) to produce pyruvate and glyceraldehyde-3-phosphate. nih.gov This pathway is obligatory for gluconate utilization in some bacteria, such as Vibrio cholerae, and plays a role in their pathogenicity. nih.gov In organisms like Pseudomonas putida, multiple peripheral pathways for glucose catabolism converge at the level of 6-phosphogluconate, which is then metabolized via the EDP. nih.gov

Conversion to 2-Keto-3-Deoxy-6-Phosphogluconate

The conversion of this compound (also known as 6-phosphogluconate or 6-PG) to 2-keto-3-deoxy-6-phosphogluconate (KDPG) is a pivotal step in the Entner-Doudoroff (ED) pathway. wikipedia.orgwikipedia.org This metabolic route is a key process for glucose catabolism, particularly in many gram-negative bacteria, and has also been identified in some gram-positive bacteria, archaea, and even in plants and algae. wikipedia.orgfrontiersin.org The reaction is a dehydration, meaning it involves the removal of a water molecule from the substrate. wikipedia.org

The enzyme that catalyzes this specific conversion is 6-phosphogluconate dehydratase (EC 4.2.1.12), also referred to as Entner-Doudoroff dehydratase (EDD). frontiersin.orgebi.ac.uk This enzyme belongs to the family of lyases, specifically the hydro-lyases, which are characterized by their ability to cleave carbon-oxygen bonds. ebi.ac.uk The systematic name for this enzyme class is 6-phospho-D-gluconate hydro-lyase (2-dehydro-3-deoxy-6-phospho-D-gluconate-forming). ebi.ac.uk

The reaction mechanism is understood to proceed via an E1cB (Elimination Unimolecular conjugate Base) elimination. chemistrysteps.com This multi-step process involves the initial removal of a proton (H+) from the substrate, forming a carbanion intermediate, which is then stabilized. Subsequently, the hydroxyl group is eliminated, resulting in the formation of the final product, KDPG. chemistrysteps.com

Research into 6-phosphogluconate dehydratase from various organisms has provided valuable insights into its function and properties. For instance, studies on the enzyme from Caulobacter crescentus have detailed its kinetic properties, revealing a high substrate specificity and efficiency in catalyzing the dehydration of 6-phosphogluconate. frontiersin.org Similarly, research on the enzyme from the industrially significant bacterium Corynebacterium glutamicum has elucidated its structure and kinetic parameters, contributing to a deeper understanding of the regulation of the pentose phosphate and Entner-Doudoroff pathways. jmb.or.kr These findings are crucial for applications in biotechnology and metabolic engineering.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name(2R,3S,4R,5R)-2,3,4,5-Tetrahydroxy-6-(phosphonooxy)hexanoic acid wikipedia.org
Chemical FormulaC6H13O10P wikipedia.org
Molar Mass276.135 g/mol wikipedia.org
Water Solubility20.7 g/L foodb.ca
pKa (Strongest Acidic)1.49 foodb.ca
Physiological Charge-3 foodb.ca

Table 2: Physicochemical Properties of 2-Keto-3-Deoxy-6-Phosphogluconate

PropertyValueSource
IUPAC Name(4S,5R)-4,5-dihydroxy-2-oxo-6-phosphonooxyhexanoic acid nih.gov
Chemical FormulaC6H11O9P nih.gov
Molar Mass258.12 g/mol nih.govcymitquimica.com
DescriptionAn endogenous metabolite found in E. coli and a key intermediate in the Entner-Doudoroff pathway. cymitquimica.com

Table 3: Kinetic Properties of 6-Phosphogluconate Dehydratase

OrganismVmaxKM for 6-PGpH OptimumSource
Caulobacter crescentus61.6 U/mg0.3 mM8.0 frontiersin.org
Rat small intestine8.91 ± 1.92 U/mg595 ± 213 µM7.35 nih.gov
Corynebacterium glutamicumNot specifiedNot specified8.0 (assay condition) jmb.or.kr

Enzymology of 6 O Phosphono D Gluconate Metabolism

Enzymes in 6-O-Phosphono-D-Gluconate Biosynthesis

The formation of this compound is primarily accomplished through two distinct enzymatic reactions, each playing a crucial role in directing carbon flux into the pentose (B10789219) phosphate (B84403) pathway.

6-Phosphogluconolactonase Catalysis

6-Phosphogluconolactonase (6PGL) is a cytosolic enzyme that catalyzes the hydrolysis of 6-phosphoglucono-δ-lactone to 6-phosphogluconate. creative-enzymes.comlibretexts.org This reaction is the second step of the oxidative phase of the pentose phosphate pathway. creative-enzymes.com The enzyme is found in all organisms and ensures that the lactone, which is prone to side reactions, is efficiently converted to the more stable linear sugar acid. creative-enzymes.comwikipedia.org

The catalytic mechanism of 6PGL involves the hydrolysis of the ester bond of the lactone. wikipedia.org This is thought to be initiated by the attack of a hydroxide (B78521) ion on the C5 ester. creative-enzymes.com A key histidine residue within the active site is proposed to facilitate this process through proton transfer. creative-enzymes.comwikipedia.org The enzyme exhibits high specificity for the δ-isomer of 6-phosphogluconolactone and does not act on the γ-isomer. creative-enzymes.comwikipedia.org In some organisms, such as the malarial parasites Plasmodium berghei and Plasmodium falciparum, 6PGL activity is part of a bifunctional enzyme that also possesses glucose-6-phosphate dehydrogenase activity. wikipedia.orgresearchgate.net

D-Gluconate Kinase Activity

An alternative route for the synthesis of this compound is through the action of D-gluconate kinase (EC 2.7.1.12). wikipedia.org This enzyme catalyzes the phosphorylation of D-gluconate at the C6 position, utilizing ATP as the phosphate donor, to yield 6-phospho-D-gluconate and ADP. wikipedia.orgrsc.org This pathway, sometimes referred to as the gluconate shunt, allows for the entry of gluconate, derived from glucose oxidation, into the pentose phosphate pathway. rsc.org D-gluconate kinase belongs to the transferase family, specifically the phosphotransferases. wikipedia.org

Enzymes Utilizing this compound as a Substrate

The primary metabolic fate of this compound is its conversion within the pentose phosphate pathway, a reaction catalyzed by a key dehydrogenase.

6-Phosphogluconate Dehydrogenase (Decarboxylating)

6-Phosphogluconate dehydrogenase (6PGDH), with the systematic name 6-phospho-D-gluconate:NADP+ 2-oxidoreductase (decarboxylating), is the enzyme responsible for the third and irreversible step of the oxidative pentose phosphate pathway. wikipedia.orgqmul.ac.uk It catalyzes the oxidative decarboxylation of 6-phosphogluconate to produce D-ribulose 5-phosphate, carbon dioxide (CO2), and NADPH. wikipedia.orgqmul.ac.uknih.gov

The reaction mechanism of 6PGDH is a stepwise process. nih.govacs.org The first step involves the oxidation of the hydroxyl group at C3 of 6-phosphogluconate to a ketone, forming a 3-keto intermediate. nih.gov This oxidation is coupled with the reduction of a coenzyme, typically NADP+, to NADPH. wikipedia.org The unstable keto intermediate then undergoes spontaneous decarboxylation, releasing CO2 and forming an enediol intermediate of D-ribulose 5-phosphate. wikipedia.orglibretexts.org Finally, this enediol tautomerizes to the final product, D-ribulose 5-phosphate. wikipedia.org This reaction is a major source of NADPH in the cell, which is crucial for reductive biosynthesis and antioxidant defense. wikipedia.orgmdpi.com

Reaction Catalyzed by 6-Phosphogluconate Dehydrogenase

Substrate Coenzyme Product 1 Product 2 Product 3
6-Phospho-D-gluconate NADP+ D-Ribulose 5-phosphate CO2 NADPH

The coenzyme specificity of 6-phosphogluconate dehydrogenase can vary between different organisms. In most eukaryotes, including mammals, the enzyme is highly specific for NADP+. qmul.ac.uknih.gov However, some bacteria possess 6PGDH enzymes that can utilize both NAD+ and NADP+ as coenzymes. nih.govtandfonline.com For instance, the enzyme from Pseudomonas C has been shown to have dual specificity, with a higher maximum velocity (Vmax) observed with NADP+ compared to NAD+. nih.gov In some cases, the preference for NADP+ or NAD+ can be altered through site-directed mutagenesis. nih.gov The presence of distinct NAD+-specific and NADP+-specific 6PGDH enzymes has also been reported in bacteria like Streptococcus faecalis, suggesting specialized roles for each enzyme in catabolism and biosynthesis, respectively. asm.org

Coenzyme Specificity of 6-Phosphogluconate Dehydrogenase in Various Organisms

Organism/Enzyme Source Preferred Coenzyme Notes
Candida utilis NADP+ Strictly requires NADP+. nih.gov
Sheep Liver NADP+
Human Erythrocytes NADP+
Pseudomonas C NADP+ / NAD+ Dual specificity, Vmax with NADP+ is 1.66 times that with NAD+. nih.gov
Streptococcus faecalis NADP+ or NAD+ Possesses separate NADP+-specific and inducible NAD+-specific enzymes. asm.org
Lactic Acid Bacteria NAD-specific, NADP-specific, or non-specific Three types of enzymes classified by coenzyme specificity. tandfonline.com
Subunit Structure and Oligomerization (e.g., Tetrameric Forms)

The primary enzyme responsible for the metabolism of this compound in the oxidative pentose phosphate pathway is 6-phosphogluconate dehydrogenase (6PGDH). The enzyme's structure and assembly are critical to its function. Depending on the species, 6PGDH exists as either a homodimer, composed of two identical subunits, or a homotetramer, formed from four identical subunits. nih.goviucr.org This oligomerization is not merely for structural stability; it plays a direct functional role, as the active site is often located at the interface between adjacent subunits. nih.govwellcomeopenresearch.org

Each subunit is typically composed of three distinct domains:

N-terminal Coenzyme-Binding Domain: This domain features a classic Rossmann fold, which is a characteristic structure for binding dinucleotide cofactors like NADP+. iucr.orgwikipedia.org

Central Helical Domain: A large domain consisting primarily of alpha-helices. iucr.orgwikipedia.org

C-terminal Tail: This flexible tail region of one subunit penetrates the other subunit in the dimer, creating an interlocking structure that helps modulate enzyme activity. nih.goviucr.org

The assembly into dimers and tetramers is crucial. In many 6PGDH enzymes, the substrate-binding site is formed by residues from two different subunits, highlighting the importance of the quaternary structure for catalysis. nih.govmdpi.com The evolution of tetrameric 6PGDHs from dimeric forms is thought to be a key step in the evolution of the enzyme's structure and its preference for specific cofactors. wellcomeopenresearch.org

Table 1: Structural Characteristics of 6-Phosphogluconate Dehydrogenase (6PGDH)

FeatureDescriptionSource(s)
Oligomeric State Typically a homodimer or homotetramer of identical subunits. nih.goviucr.orgwellcomeopenresearch.org
Subunit Domains Each monomer consists of an N-terminal coenzyme-binding domain, a central helical domain, and a C-terminal tail. iucr.orgwikipedia.org
Active Site Often located at the interface between subunits, requiring proper oligomerization for function. nih.govmdpi.com
Evolution Tetrameric forms are considered a crucial intermediate in the structural and functional evolution of the 6PGDH family. wellcomeopenresearch.org

6-Phosphogluconate Dehydratase

6-Phosphogluconate dehydratase (EC 4.2.1.12), also known as Entner-Doudoroff dehydratase (EDD), is a key enzyme in the Entner-Doudoroff (ED) pathway. frontiersin.orgwikipedia.org It belongs to the hydro-lyase family of enzymes, which cleave carbon-oxygen bonds. wikipedia.org This enzyme catalyzes the dehydration of 6-phospho-D-gluconate to form 2-keto-3-deoxy-6-phosphogluconate (KDPG) and a molecule of water. frontiersin.orgwikipedia.org

The reaction is: 6-phospho-D-gluconate ⇌ 2-keto-3-deoxy-6-phosphogluconate + H₂O

This conversion is a critical step in the ED pathway, a metabolic route for glucose catabolism that is distinct from glycolysis and the pentose phosphate pathway. biorxiv.org The dehydration reaction catalyzed by 6-phosphogluconate dehydratase is highly exergonic, which drives the conversion of the substrate to the product efficiently. frontiersin.org

In various microbial systems, the metabolism of 6-phosphogluconate is tightly regulated to balance the flux between the pentose phosphate pathway and the Entner-Doudoroff pathway. This regulation is often achieved through the presence of multiple enzyme isoforms with distinct properties.

For instance, some bacteria, such as Pseudomonas multivorans, possess two different species of 6-phosphogluconate dehydrogenase. nih.gov One is specific for the cofactor NADP+, while the other can utilize either NAD+ or NADP+. nih.gov This dual-cofactor capability allows the organism to adapt its metabolic strategy based on the intracellular redox state and biosynthetic needs. The presence of multiple isozymes of glucose-6-phosphate dehydrogenase (G6PDH), the enzyme preceding 6PGDH in the pentose phosphate pathway, also contributes to this metabolic flexibility in bacteria like Pseudomonas putida. biorxiv.orgasm.org The distinct biochemical properties and cofactor preferences of these isozymes impact bacterial physiology depending on the available carbon source. biorxiv.org

This functional compensation ensures that the cell can efficiently channel 6-phosphogluconate into either NADPH production and nucleotide synthesis (via the pentose phosphate pathway) or energy production (via the ED pathway), depending on its metabolic state. nih.govfrontiersin.org The relative distribution of 6-phosphogluconate between these two pathways can be influenced by the intracellular concentrations of regulators like NADPH and purine (B94841) nucleotides. nih.gov

Catalytic Conversion to 2-Keto-3-Deoxy-6-Phosphogluconate

Enzymatic Regulation and Interaction

This compound is not just a passive intermediate; it actively participates in regulating metabolic flow through allosteric interactions with key enzymes. A prime example is its effect on 6-phosphogluconate dehydrogenase (6PGDH) itself. In the enzyme from Candida utilis, 6-phosphogluconate acts as an allosteric activator. nih.gov This regulation ensures that when the concentration of 6-phosphogluconate rises, the enzyme that processes it is stimulated, allowing for its rapid removal. nih.govnih.gov This feed-forward activation mechanism prevents the accumulation of the intermediate. While NADPH, a product of the reaction, inhibits the enzyme, the subsequent buildup of 6-phosphogluconate counteracts this inhibition by activating the enzyme. nih.gov

Beyond self-regulation, 6-phosphogluconate also acts as an allosteric modifier for other metabolic enzymes. For example, it has been shown to be an allosteric modifier of phosphofructokinase in pea seeds. capes.gov.br

A significant regulatory interaction involves the inhibition of phosphoglucose (B3042753) isomerase (PGI) (EC 5.3.1.9) by this compound. medchemexpress.comnih.gov PGI catalyzes the reversible isomerization of glucose 6-phosphate and fructose (B13574) 6-phosphate, a crucial step in both glycolysis and gluconeogenesis.

Research has consistently shown that 6-phosphogluconate is a potent and competitive inhibitor of PGI. medchemexpress.comnih.gov It competes with both glucose 6-phosphate (the substrate in the forward reaction) and fructose 6-phosphate (the substrate in the reverse reaction). nih.gov Studies on rat brain PGI demonstrated that 6-phosphogluconate intensely inhibits the enzyme, with Ki values of 48 µM for glucose 6-phosphate and 42 µM for fructose 6-phosphate. medchemexpress.comnih.gov Similar inhibitory effects have been observed in PGI from other sources, including plants and yeast, indicating a conserved regulatory mechanism. nih.govfrontiersin.org For example, with plant PGI, 6-phosphogluconate was identified as a competitive inhibitor with fructose 6-phosphate and a non-competitive inhibitor with glucose 6-phosphate, with Ki values ranging from 31 to 203 µM depending on the isoform and substrate. frontiersin.org This inhibition can be quite profound; concentrations of 0.5-2.0 mM 6-phosphogluconate can completely inhibit PGI activity when glucose 6-phosphate is the substrate. medchemexpress.comnih.gov

Table 2: Inhibition of Phosphoglucose Isomerase (PGI) by this compound

Enzyme SourceSubstrateType of InhibitionInhibition Constant (Ki)Source(s)
Rat BrainGlucose 6-PhosphateCompetitive48 µM medchemexpress.comnih.gov
Rat BrainFructose 6-PhosphateCompetitive42 µM medchemexpress.comnih.gov
Rabbit MuscleGlucose 6-Phosphate (Anomerase activity)Competitive21 µM nih.gov
Plant (Arabidopsis)Glucose 6-PhosphateNon-competitive31 - 203 µM frontiersin.org
Plant (Arabidopsis)Fructose 6-PhosphateCompetitive31 - 203 µM frontiersin.org

Biological Roles and Regulatory Aspects of 6 O Phosphono D Gluconate

Contribution to Cellular Reducing Power (NADPH)

6-O-phosphono-D-gluconate, commonly known as 6-phosphogluconate, is a pivotal intermediate in the oxidative phase of the pentose (B10789219) phosphate (B84403) pathway (PPP). wikipedia.orgyeastgenome.orgnih.govfoodb.cauni.lu This metabolic pathway runs parallel to glycolysis and is crucial for generating the reducing equivalent NADPH (Nicotinamide Adenine (B156593) Dinucleotide Phosphate). creative-proteomics.commicrobenotes.com The conversion of 6-phosphogluconate is a key step in this process.

The enzyme 6-phosphogluconate dehydrogenase (6PGD) catalyzes the oxidative decarboxylation of 6-phosphogluconate. creative-proteomics.comproteopedia.orgwikipedia.org This irreversible reaction yields ribulose-5-phosphate, carbon dioxide (CO2), and a molecule of NADPH. wikipedia.orgproteopedia.orgwikipedia.org This is the second and final NADPH-producing step in the oxidative branch of the PPP, making 6-phosphogluconate a direct contributor to the cell's pool of reducing power. creative-proteomics.commdpi.comnih.gov The NADPH generated is not primarily for ATP production but serves as a critical electron donor in a variety of anabolic and protective processes. creative-proteomics.commicrobenotes.com

Table 1: Key Reaction in NADPH Production from this compound
SubstrateEnzymeProductsSignificance
This compound (6-Phosphogluconate)6-Phosphogluconate Dehydrogenase (6PGD)Ribulose-5-phosphate, NADPH, CO₂Generates the second molecule of NADPH in the oxidative PPP. creative-proteomics.comnih.gov

Link to Anabolic Pathways (e.g., Fatty Acid Synthesis, Cholesterol Synthesis)

The NADPH produced from the metabolism of 6-phosphogluconate is indispensable for reductive biosynthesis. creative-proteomics.comebi.ac.uk Anabolic processes, such as the synthesis of fatty acids and cholesterol, are highly dependent on a steady supply of NADPH for reduction reactions. proteopedia.orgnih.govtandfonline.comrose-hulman.edujmb.or.kr Tissues with high rates of biosynthesis, including the liver, adipose tissue, and steroidogenic tissues, exhibit high activity of PPP enzymes like 6PGD. proteopedia.orgrose-hulman.edu

Fatty Acid Synthesis: The synthesis of fatty acids from acetyl-CoA requires a significant amount of NADPH as a reducing agent. rose-hulman.eduoup.com Studies have shown a direct link between the activity of the oxidative PPP and fatty acid synthesis, with NADPH from the pathway being a primary source of the necessary reducing equivalents. oup.comfrontiersin.org

Cholesterol Synthesis: The complex pathway of cholesterol synthesis also relies on NADPH at multiple steps. rose-hulman.eduthemedicalbiochemistrypage.org For instance, the rate-limiting enzyme in this pathway, HMG-CoA reductase, is NADPH-dependent. physiology.org Therefore, the conversion of 6-phosphogluconate is fundamentally linked to the cell's capacity to produce cholesterol. proteopedia.org

Role in Antioxidant Defense Systems

A primary role of the NADPH generated from 6-phosphogluconate is to fuel the cellular antioxidant defense systems. creative-proteomics.comebi.ac.uknumberanalytics.com Cells are constantly exposed to reactive oxygen species (ROS), which can damage proteins, lipids, and DNA. NADPH is essential for maintaining a reduced cellular environment to counteract this oxidative stress. wikipedia.orgnih.gov

The most critical antioxidant system dependent on NADPH is the glutathione (B108866) system. fabad.org.tr NADPH provides the reducing power for the enzyme glutathione reductase, which regenerates the reduced form of glutathione (GSH) from its oxidized state (GSSG). tandfonline.comfabad.org.tr GSH is a potent antioxidant that can directly neutralize ROS and is a cofactor for glutathione peroxidase enzymes, which detoxify harmful peroxides. frontiersin.org Consequently, the metabolic flux through 6-phosphogluconate is vital for protecting cells from oxidative damage, a role especially critical in cells under high oxidative stress, like red blood cells. creative-proteomics.comproteopedia.orgsah.org.ar

Role in Precursor Supply for Biosynthesis

Beyond its role in NADPH production, the metabolism of 6-phosphogluconate is central to providing essential precursors for the biosynthesis of other vital macromolecules. microbenotes.com

Provision of Pentose Sugars for Nucleotide and Nucleic Acid Synthesis

The oxidative decarboxylation of 6-phosphogluconate by 6PGD produces ribulose-5-phosphate. wikipedia.orgwikipedia.orgmdpi.comtaylorandfrancis.com This five-carbon sugar is a critical metabolic hub. It can be reversibly isomerized by the enzyme ribose-5-phosphate (B1218738) isomerase to form ribose-5-phosphate (R5P). wikipedia.orgmedtigo.comkhanacademy.org

R5P is the direct precursor for the synthesis of nucleotides, the fundamental building blocks of DNA and RNA. microbenotes.comwikipedia.orglibretexts.org The ribose-5-phosphate molecule is activated to phosphoribosyl pyrophosphate (PRPP), which provides the sugar-phosphate backbone onto which purine (B94841) and pyrimidine (B1678525) bases are built or attached. libretexts.orgescholarship.orgresearchgate.net Therefore, the reaction catalyzed by 6PGD is a gateway for carbon from glucose to enter the pathways of nucleic acid synthesis. This function is particularly crucial in rapidly proliferating cells, such as those in bone marrow, regenerative tissues, and tumors, which have a high demand for nucleotide production to support DNA replication and RNA synthesis. mdpi.commedtigo.com

Table 2: Biosynthetic Roles of this compound Metabolites
Metabolite Derived From 6-PhosphogluconateKey FunctionCellular Process
NADPHReducing AgentFatty Acid Synthesis, Cholesterol Synthesis, Antioxidant Defense. creative-proteomics.comproteopedia.orgebi.ac.uk
Ribulose-5-phosphate / Ribose-5-phosphateBiosynthetic PrecursorNucleotide and Nucleic Acid (DNA, RNA) Synthesis. microbenotes.comwikipedia.orglibretexts.org

Functional Significance in Diverse Organisms

The pentose phosphate pathway, with 6-phosphogluconate as a key intermediate, is a highly conserved metabolic route found in nearly all forms of life, from bacteria to eukaryotes, underscoring its fundamental importance. nih.govfoodb.caebi.ac.uk

Contribution to Microbial Growth and Survival

In microorganisms, the pentose phosphate pathway is essential for growth, survival, and adaptation to diverse and often challenging environments. numberanalytics.comnumberanalytics.com The pathway's products, NADPH and pentose phosphates, support the synthesis of essential cellular components and help maintain cellular homeostasis. microbenotes.comnumberanalytics.comnih.gov

In bacteria such as Escherichia coli, the PPP is a major route for glucose catabolism that provides NADPH for reductive biosynthesis and R5P for nucleotide synthesis. nih.govbiorxiv.orgpnas.orgnih.gov In some bacteria, 6-phosphogluconate can also be shunted into the Entner-Doudoroff pathway, an alternative route for glucose metabolism. wikipedia.orgasm.orgoup.com

The bacterium Corynebacterium glutamicum, which is widely used for the industrial production of amino acids, heavily relies on the PPP. nih.govasm.org The synthesis of amino acids like L-lysine and L-methionine requires substantial amounts of NADPH, which is largely supplied by the reactions of glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase. nih.govnih.govscispace.commdpi.com Therefore, the metabolic flux through 6-phosphogluconate is a critical factor for the biosynthetic capacity and industrial utility of these microbes. scispace.com The PPP is also a key metabolic hub in pathogenic bacteria, where it provides precursors for nucleic acids and the lipopolysaccharide (LPS) cell wall, and helps the pathogen cope with oxidative stress during infection. nih.gov

Metabolic Adaptations in Specific Microorganisms (e.g., Pseudomonas, E. coli)

The metabolism of this compound (6-phosphogluconate) and its associated pathways exhibit significant adaptations in various microorganisms, reflecting their diverse ecological niches and metabolic capabilities. In bacteria such as Pseudomonas and Escherichia coli, this compound is not merely an intermediate but a crucial node subject to complex regulation, enabling adaptation to different carbon sources and environmental stresses.

Pseudomonas

Bacteria of the genus Pseudomonas, particularly the well-studied Pseudomonas putida, demonstrate a sophisticated metabolic strategy centered on 6-phosphogluconate for glucose catabolism. Unlike organisms that primarily use the Embden-Meyerhof-Parnas (glycolysis) pathway, P. putida metabolizes glucose almost exclusively through the Entner-Doudoroff (ED) pathway, in which 6-phosphogluconate is the key intermediate. asm.orgresearchgate.net

Convergent Glucose Catabolism: P. putida employs a multi-pronged approach to convert glucose into 6-phosphogluconate, with three distinct peripheral pathways operating simultaneously and converging on this single compound. asm.orgasm.org This metabolic architecture provides robustness and flexibility in nutrient acquisition. The pathways are initiated in the periplasmic space after glucose passes through the OprB porin. asm.orgnih.gov

The Glucokinase Pathway: Glucose is transported directly into the cytoplasm by an ABC uptake system, where it is phosphorylated to glucose-6-phosphate by glucokinase (Glk). Subsequently, glucose-6-phosphate dehydrogenase (Zwf) oxidizes it to 6-phosphogluconolactone, which is then hydrolyzed to 6-phosphogluconate by 6-phosphogluconolactonase (Pgl). asm.orgnih.gov

The Gluconate Pathway: In the periplasm, glucose is oxidized to gluconate by glucose dehydrogenase. This gluconate is then transported into the cytoplasm and phosphorylated by gluconokinase (GnuK) to yield 6-phosphogluconate. asm.orgresearchgate.net

The 2-Ketogluconate Pathway: Periplasmic gluconate can be further oxidized to 2-ketogluconate. This molecule is transported into the cytoplasm, where it undergoes phosphorylation by 2-ketogluconate kinase (KguK) and subsequent reduction by 2-keto-6-phosphogluconate reductase (KguD) to form 6-phosphogluconate. asm.orgnih.gov

Flux analysis using 13C-labeled glucose has revealed that the glucokinase and 2-ketogluconate pathways are quantitatively more significant than the direct phosphorylation of gluconate in P. putida. asm.org

Table 1: Convergent Pathways for 6-Phosphogluconate Formation in Pseudomonas putida
Pathway NameInitial LocationKey EnzymesIntermediate StepsFinal Product
Glucokinase PathwayCytoplasmGlk, Zwf, PglGlucose → Glucose-6-Phosphate → 6-Phosphogluconolactone → 6-Phosphogluconate6-Phosphogluconate
Gluconate PathwayPeriplasm/CytoplasmGlucose Dehydrogenase, GnuKGlucose → Gluconate → 6-Phosphogluconate6-Phosphogluconate
2-Ketogluconate PathwayPeriplasm/CytoplasmGlucose Dehydrogenase, Gluconate Dehydrogenase, KguK, KguDGlucose → Gluconate → 2-Ketogluconate → 2-Keto-6-phosphogluconate → 6-Phosphogluconate6-Phosphogluconate

Regulatory Roles: Beyond being a metabolic hub, the downstream products of 6-phosphogluconate metabolism play signaling roles. In P. putida KT2440, 2-keto-3-deoxy-6-phosphogluconate (KDPG), the product of the 6-phosphogluconate dehydratase (Edd) reaction, is the true signaling molecule for carbon catabolite repression (CCR) of the phenylacetic acid (PAA) metabolic pathway. microbiologyresearch.org When glucose is available, KDPG is produced, leading to the repression of PAA utilization. microbiologyresearch.org This was demonstrated in mutant strains:

An edd mutant , unable to produce KDPG from 6-phosphogluconate, showed an abolishment of CCR, utilizing PAA even in the presence of glucose. microbiologyresearch.org

An eda mutant , which accumulates KDPG because it cannot cleave it into pyruvate (B1213749) and glyceraldehyde-3-phosphate, was unable to metabolize PAA when glucose was also present, confirming the repressive effect of KDPG. microbiologyresearch.org

Furthermore, in phosphate-solubilizing species like Pseudomonas aeruginosa, the metabolic flux can be adapted based on nutrient availability. Under phosphorus deficiency, glucose metabolism is preferentially channeled through the direct oxidative pathway to produce high amounts of gluconic acid, which helps solubilize mineral phosphates. nih.gov This adaptation underscores the importance of the pathways leading to 6-phosphogluconate in the organism's survival.

Escherichia coli

In E. coli, 6-phosphogluconate is a key intermediate in two major pathways: the pentose phosphate pathway (PPP) and the Entner-Doudoroff (ED) pathway. nih.govasm.org The oxidative branch of the PPP converts 6-phosphogluconate to ribulose 5-phosphate, a precursor for nucleotide synthesis, while generating NADPH for reductive biosynthesis and antioxidant defense. wikipedia.org The ED pathway, less dominant than glycolysis in E. coli for glucose catabolism, converts 6-phosphogluconate to pyruvate and glyceraldehyde-3-phosphate. asm.orguniprot.org

Regulation and Adaptation to Stress: The metabolism of 6-phosphogluconate in E. coli is tightly regulated and adapts to cellular demands and environmental stress.

Growth Rate-Dependent Regulation: The expression of gnd, the gene encoding 6-phosphogluconate dehydrogenase, is directly proportional to the cellular growth rate when cultured in minimal media. nih.govasm.org This regulation is affected by mutations in the hisT gene, which encodes an enzyme responsible for tRNA modification, suggesting a link between translational machinery and central carbon metabolism. nih.gov

Oxidative Stress Response: The PPP is a primary source of NADPH, which is crucial for regenerating the antioxidant glutathione. When exposed to oxidative stress, such as from tellurite, E. coli increases the transcription of the zwf gene, which encodes glucose-6-phosphate dehydrogenase (G6PDH). plos.org This leads to an increased metabolic flux from glucose-6-phosphate towards 6-phosphogluconate and through the PPP, boosting NADPH production and enhancing the cell's antioxidant capacity. plos.org

Adaptation in Enzyme Deficiency: The importance of efficient 6-phosphogluconate formation is highlighted by studies on pgl deletion mutants (Δpgl), which lack 6-phosphogluconolactonase. In these mutants, the intracellular, non-enzymatic hydrolysis of 6-phosphogluconolactone to 6-phosphogluconate is insufficient to support normal growth. biorxiv.orgbiorxiv.org To compensate, these cells activate a "Pgl bypass" pathway, where 6-phosphogluconolactone is excreted and hydrolyzes spontaneously in the extracellular medium to gluconate. The gluconate is then transported back into the cell and phosphorylated to 6-phosphogluconate. biorxiv.orgbiorxiv.org While this partially extracellular route sustains the necessary flux, it results in a reduced growth rate, demonstrating the critical role of Pgl in ensuring the efficient functioning of the PPP. biorxiv.orgbiorxiv.org

Table 2: Research Findings on 6-Phosphogluconate Metabolism in E. coli Mutants
Mutant StrainGenetic DefectObserved Phenotype/AdaptationImplication for 6-Phosphogluconate Metabolism
hisT mutantDefective tRNA modification (pseudouridine synthetase I)Altered growth-rate-dependent regulation of 6-phosphogluconate dehydrogenase. nih.govLinks the regulation of the PPP/ED pathway to the cell's translational status.
Δpgl mutantLacks 6-phosphogluconolactonaseReduced growth rate; activation of an extracellular bypass involving gluconate re-uptake. biorxiv.orgbiorxiv.orgHighlights the inefficiency of non-enzymatic formation of 6-phosphogluconate and the importance of the Pgl enzyme for optimal PPP flux.
Δzwf mutantLacks glucose-6-phosphate dehydrogenaseIncreased sensitivity to oxidative stress. plos.orgConfirms the crucial role of the G6P→6-phosphogluconate step in providing NADPH for antioxidant defense.

Anaerobic Adaptation: Under anaerobic conditions, E. coli mutants deficient in the primary glucose phosphotransferase system (PTS) exhibit slow growth. However, they can adapt through mutations that activate non-PTS sugar transporters, such as ExuT. frontiersin.org This rerouting of glucose uptake, which bypasses the standard PEP-dependent phosphorylation, alters the downstream metabolic flux, including the pathways involving 6-phosphogluconate, and can lead to increased production of fermentation products like succinate. frontiersin.org

Analytical and Methodological Approaches in 6 O Phosphono D Gluconate Research

Spectroscopic Methodologies for Structural and Interaction Studies

Spectroscopic techniques are fundamental in determining the three-dimensional structure of 6-O-phosphono-D-gluconate and characterizing its behavior in the presence of other chemical species, particularly metal ions.

Multinuclear Magnetic Resonance Spectroscopy (NMR) for Complex Formation

Multinuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for studying the structure and complex formation of this compound in solution. Techniques such as ¹H, ¹³C, and ³¹P NMR provide detailed information about the connectivity of atoms and the chemical environment of the phosphate (B84403) group. ebi.ac.uknih.gov For instance, ¹³C NMR has been used to monitor the formation of D-gluconate and 6-phosphogluconate from D-glucose in the yeast Schizosaccharomyces pombe, demonstrating a novel metabolic route. nih.gov Two-dimensional NMR techniques, like HSQC-DEPT, can further resolve complex spectra where proton signals may overlap, providing clearer insights into the molecular structure. researchgate.net

Analysis of Metal Ion (e.g., W(VI), Mo(VI)) Interactions

The interaction of this compound with metal ions is crucial for understanding its potential roles in various biochemical and toxicological processes. Multinuclear NMR, including the use of nuclei like ¹⁷O, ⁹⁵Mo, and ¹⁸³W, has been instrumental in characterizing the complexes formed between 6-phospho-D-gluconic acid and metal ions such as tungsten(VI) and molybdenum(VI) in aqueous solutions. ebi.ac.uk

Research has shown that 6-phospho-D-gluconic acid forms multiple complexes with these metals, with the specific species depending on factors like pH and concentration. ebi.ac.uk With tungstate(VI), it forms three distinct complexes. In the case of molybdate(VI), six different complexes have been identified. ebi.ac.uk

Two isomeric 1:2 (metal:ligand) complexes are observed with both tungstate(VI) and molybdate(VI). ebi.ac.uk These involve the carboxylate and adjacent hydroxyl groups. Additionally, a 2:1 (metal:ligand) complex is formed where the ligand coordinates through the carboxylate group and the hydroxyl groups at positions 2, 3, and 4. ebi.ac.uk Molybdate(VI) also forms three unique species not seen with tungstate. One is a 2:1 complex where the ligand is tetradentate, coordinating through the O-3, O-4, O-5, and phosphate groups. The other two are larger 12:4 species. ebi.ac.uk

Chromatographic and Mass Spectrometric Techniques for Quantification

The precise measurement of this compound levels in biological samples is critical for studying metabolic pathways and diagnosing related disorders. Liquid chromatography coupled with mass spectrometry has emerged as the gold standard for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying sugar phosphate intermediates, including this compound, in complex biological matrices like blood spots, fibroblasts, and lymphoblasts. researchgate.net This technique typically involves separation of the analytes using liquid chromatography, followed by their detection and quantification by tandem mass spectrometry. researchgate.net The use of an electron ion spray source operating in negative mode and multiple reaction monitoring (MRM) enhances the specificity of detection. researchgate.netresearchgate.net For example, in MRM analysis, a specific precursor ion (m/z 275 for phosphogluconate) is selected and fragmented, and a specific product ion (m/z 97 for the phosphate group) is monitored for quantification. researchgate.net

Application in Studies of Metabolic Pathway Intermediates

LC-MS/MS has been successfully applied to establish reference values for intermediates of the pentose (B10789219) phosphate pathway in various cell types. researchgate.net This methodology is invaluable for studying metabolic disorders. For example, it has been used to analyze cells from patients with transaldolase deficiency, revealing increased concentrations of sedoheptulose-7-phosphate. researchgate.net Furthermore, LC-MS/MS can be used to study the activity of enzymes within the pentose phosphate pathway by incubating cell homogenates with substrates like 6-phosphogluconate and analyzing the resulting sugar phosphates. researchgate.net

Enzymatic Assays and Activity Measurements

Enzymatic assays provide a functional measure of the enzymes that produce or consume this compound, offering insights into the activity of related metabolic pathways. These assays are crucial for both research and diagnostic applications.

One of the key enzymes in the pentose phosphate pathway is 6-phosphogluconate dehydrogenase, which catalyzes the oxidative decarboxylation of 6-phospho-D-gluconate to ribulose 5-phosphate and NADPH. wikipedia.org The activity of this enzyme can be measured by monitoring the rate of NADPH formation, which absorbs light at 340 nm.

Another related enzyme, glucose-6-phosphate dehydrogenase (G6PDH), catalyzes the preceding step, the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, which then hydrolyzes to 6-phospho-D-gluconate. caymanchem.com Assays for G6PDH activity also typically rely on measuring the rate of NADP+ reduction to NADPH. caymanchem.com These assays can be performed using spectrophotometric or fluorometric methods, with the latter offering higher sensitivity. caymanchem.com

A standard unit of 6-phosphogluconate dehydrogenase activity is defined as the amount of enzyme required to convert one micromole of 6-phospho-D-gluconic acid to D-ribulose 5-phosphate per minute under specific conditions of pH and temperature.

Table 1: Reagents for Enzymatic Assay of Glucose-6-Phosphate Dehydrogenase

Reagent Concentration in Reaction Mix
Glycylglycine 50 mM
D-Glucose-6-phosphate 2 mM
β-Nicotinamide adenine (B156593) dinucleotide phosphate (β-NADP) 0.67 mM
Magnesium chloride 10 mM

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
6-phospho-D-gluconic acid
D-glucose
D-gluconate
6-phosphogluconate
Tungsten(VI)
Molybdate(VI)
Sedoheptulose-7-phosphate
Ribulose 5-phosphate
NADPH
Glucose-6-phosphate
6-phosphoglucono-δ-lactone
NADP+
Glycylglycine
Magnesium chloride

Spectrophotometric Monitoring of Cofactor Production (e.g., NADPH)

A widely used and convenient method for determining the activity of dehydrogenases like 6PGD is the spectrophotometric monitoring of the production of the reduced cofactor, NADPH. loinc.orgg6pd.org NADPH has a distinct absorbance maximum at 340 nm, whereas its oxidized form, NADP+, does not absorb light at this wavelength. publish.csiro.au This difference in absorbance allows for the continuous monitoring of the reaction rate by measuring the increase in absorbance at 340 nm over time. loinc.orgpublish.csiro.au

The rate of NADPH production is directly proportional to the enzyme activity. loinc.org This method forms the basis for many commercially available assay kits for enzymes like glucose-6-phosphate dehydrogenase (G6PD) and 6PGD. loinc.org In a typical assay, the reaction mixture contains the substrate (6-phosphogluconate), the cofactor (NADP+), and the enzyme in a suitable buffer. sigmaaldrich.com The change in absorbance is then recorded using a spectrophotometer.

For assays involving complex samples that may contain both G6PD and 6PGD, a differential measurement approach is often employed. The combined activity of both enzymes is measured in the presence of both glucose-6-phosphate and 6-phosphogluconate. Subsequently, the activity of 6PGD alone is measured using only 6-phosphogluconate as the substrate. The G6PD activity can then be calculated by subtracting the 6PGD activity from the total activity. loinc.org

Table 1: Spectrophotometric Assay Parameters for Dehydrogenase Activity

ParameterValueReference
Wavelength for NADPH detection340 nm publish.csiro.au
Alternative Wavelength (Colorimetric)460 nm
Typical pH for 6PGD assay7.4 - 7.6 sigmaaldrich.com
Typical Temperature for 6PGD assay25 °C

Biocatalytic Synthesis Methods for Research Purposes

The limited availability of certain metabolic compounds, including those related to this compound, can hinder research. nih.gov Biocatalytic synthesis offers a powerful and efficient alternative to complex chemical synthesis routes for producing these compounds for research applications. nih.govnih.gov

One-Step Biocatalytic Production of Related Compounds (e.g., 2-keto-3-deoxy-D-gluconate)

A notable example of biocatalytic synthesis is the one-step production of 2-keto-3-deoxy-D-gluconate (KDG), a key intermediate in the Entner-Doudoroff pathway. researchgate.net This method utilizes the enzyme gluconate dehydratase, which can be recombinantly produced in organisms like Escherichia coli. nih.gov The enzyme catalyzes the dehydration of D-gluconate to form KDG. nih.govnih.gov

This biocatalytic approach presents several advantages over traditional multi-step chemical synthesis. It is a highly efficient, one-step process that can be scaled up for laboratory and even gram-scale production. nih.gov The use of thermostable enzymes, such as the gluconate dehydratase from the hyperthermophilic crenarchaeon Thermoproteus tenax, simplifies the purification process, as heat precipitation can be used to remove host proteins. nih.govarchaea.bio

Similarly, 2-keto-3-deoxy-6-phosphogluconate (KDPG), the phosphorylated counterpart of KDG, can be synthesized in a single step from 6-phosphogluconate using the enzyme 6-phosphogluconate dehydratase. nih.gov

Stereospecific Synthesis and Yield Optimization

A significant advantage of biocatalytic methods is their high stereospecificity. nih.govresearchgate.net Chemical synthesis of chiral molecules like 2-keto-deoxy-sugar acids often involves numerous steps to achieve the desired stereochemistry. nih.gov In contrast, enzymes can catalyze reactions that produce a single, stereochemically pure isomer. nih.gov For example, the enzymatic synthesis of KDG from D-gluconate using gluconate dehydratase from Thermoproteus tenax results in the complete conversion to stereochemically pure D-KDG with no detectable side products. nih.gov

Yield optimization is a critical aspect of developing these biocatalytic processes. Research has demonstrated that the one-step synthesis of KDG can achieve a final yield of approximately 90%. nih.gov This high yield, combined with the stereospecificity of the reaction, makes biocatalysis a highly resource-efficient method for producing these valuable research compounds. nih.govresearchgate.net The development of advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), has been instrumental in monitoring these reactions and quantifying both the substrate and the product, thereby aiding in the optimization of the synthesis process. nih.gov

Table 2: Comparison of Synthesis Methods for 2-keto-3-deoxy-D-gluconate (KDG)

FeatureBiocatalytic SynthesisChemical SynthesisReference
Number of Steps One-stepMulti-step nih.govnih.gov
Stereospecificity High (produces stereochemically pure D-KDG)Often requires multiple steps for stereocontrol nih.govnih.gov
Yield Approximately 90%Variable nih.gov
Byproducts Minimal to noneCan generate significant byproducts nih.gov
Catalyst Recombinant gluconate dehydrataseVarious chemical reagents nih.gov

Comparative Biochemical Studies and Organismal Distribution

Occurrence and Metabolic Flux Across Biological Kingdoms

The presence and metabolic channeling of 6-phosphogluconate are widespread, yet distinctly patterned across bacteria, yeast, plants, and animals, underscoring its fundamental role in cellular metabolism.

Presence in Bacteria, Yeast, Plants, and Animals

Bacteria: In the bacterial domain, 6-phosphogluconate is a central node in carbohydrate metabolism. nih.gov Many bacteria utilize the pentose (B10789219) phosphate (B84403) pathway for the production of NADPH and precursors for nucleotide synthesis. nih.govresearchgate.net Additionally, a significant number of bacterial species, particularly Gram-negative bacteria like Pseudomonas, Rhizobium, and Azotobacter, possess the Entner-Doudoroff pathway as a primary or alternative route for glucose catabolism, where 6-phosphogluconate is a key intermediate. libretexts.orglibretexts.org Some Gram-positive bacteria, such as Enterococcus faecalis, also utilize this pathway. libretexts.orglibretexts.org In some bacteria, such as Gluconobacter oxydans, the pentose phosphate pathway is the primary route for cytoplasmic fructose (B13574) catabolism. nih.gov

Yeast: In yeasts, such as Saccharomyces cerevisiae, 6-phosphogluconate is a well-established intermediate of the pentose phosphate pathway. mdpi.comresearchgate.net The oxidative branch of the PPP, which generates NADPH, is highly active in most eukaryotes, including yeast. nih.gov This pathway is critical for providing the reducing power necessary for various anabolic processes and for combating oxidative stress. mdpi.comnih.gov Some yeasts, like Candida albicans, have even shown the presence of PPP enzymes, including 6-phosphogluconate dehydrogenase, in peroxisomes, suggesting a role in detoxifying reactive oxygen species produced during fatty acid degradation. mdpi.com

Plants: Plant cells contain 6-phosphogluconate as part of the pentose phosphate pathway, which operates in both the cytosol and plastids. wikipedia.orgekb.eg The PPP in plants is essential for producing NADPH for various biosynthetic pathways, including the synthesis of lipids and for reductive steps in nitrogen assimilation. ekb.eg It also supplies precursors for the synthesis of aromatic amino acids, nucleotides, and other essential compounds. wikipedia.org While the Entner-Doudoroff pathway was initially thought to be absent in eukaryotes, there is now evidence suggesting its presence in some plants, such as barley (Hordeum vulgare). wikipedia.org

Animals: In animal cells, 6-phosphogluconate is a key metabolite in the cytosolic pentose phosphate pathway. wikipedia.org This pathway is particularly active in tissues with high demands for NADPH, such as the liver, adipose tissue, and red blood cells. wikipedia.orgekb.eg In red blood cells, the PPP is the sole source of NADPH, which is vital for protecting against oxidative damage. libretexts.org The PPP in animals also provides ribose-5-phosphate (B1218738) for nucleotide and nucleic acid synthesis. wikipedia.org

Table 1: Occurrence of Pathways Involving 6-O-phosphono-D-gluconate Across Biological Kingdoms

Kingdom Pentose Phosphate Pathway (PPP) Entner-Doudoroff (ED) Pathway Primary Function of 6-Phosphogluconate Metabolism
Bacteria Widespread Common, especially in Gram-negative species NADPH production, nucleotide precursors, primary glucose catabolism (in some)
Yeast Widespread Generally absent NADPH production for biosynthesis and oxidative stress response, nucleotide precursors
Plants Widespread (cytosol and plastids) Evidence in some species (e.g., barley) NADPH for biosynthesis, nucleotide and amino acid precursors
Animals Widespread (cytosol) Absent NADPH for reductive biosynthesis and antioxidant defense, nucleotide precursors

Interspecies Variations in Pathway Utilization

The metabolic fate of 6-phosphogluconate is a key differentiator in the energy and biosynthetic strategies of various organisms, primarily distinguished by the reliance on the Pentose Phosphate Pathway versus the Entner-Doudoroff Pathway.

Differential Reliance on Pentose Phosphate Pathway vs. Entner-Doudoroff Pathway

The choice between the Pentose Phosphate Pathway (PPP) and the Entner-Doudoroff (ED) pathway for metabolizing 6-phosphogluconate reflects fundamental differences in the metabolic capabilities and ecological niches of organisms.

The Pentose Phosphate Pathway is a nearly universal pathway found in all domains of life. nih.gov Its primary roles are anabolic, generating NADPH for reductive biosynthesis and producing pentose sugars for nucleotide and nucleic acid synthesis. wikipedia.org The oxidative branch of the PPP, where 6-phosphogluconate is decarboxylated to ribulose-5-phosphate, is a major source of cellular NADPH. libretexts.org

In contrast, the Entner-Doudoroff Pathway is predominantly found in prokaryotes, particularly in Gram-negative bacteria, and some archaea. libretexts.orgwikipedia.orgnotesforbiology.com It is considered a more ancient pathway for glucose catabolism than glycolysis. wikipedia.org The ED pathway catabolizes glucose to pyruvate (B1213749) via a different set of enzymes than glycolysis or the PPP. libretexts.org A key step in this pathway is the dehydration of 6-phosphogluconate to 2-keto-3-deoxy-6-phosphogluconate (KDPG). wikipedia.org Organisms that rely on the ED pathway often lack key glycolytic enzymes like phosphofructokinase. libretexts.orglibretexts.org

The net ATP yield from the ED pathway (1 ATP per glucose) is lower than that of glycolysis (2 ATP per glucose). libretexts.orgwikipedia.org However, the ED pathway is metabolically efficient in terms of the number of enzymes required.

Recent research has shown that the distribution of the ED pathway is more widespread than previously thought, with evidence of its presence in cyanobacteria, ferns, algae, and mosses. wikipedia.org However, detailed studies have shown that the key intermediate of the ED pathway, KDPG, is absent in eukaryotic organisms like yeast, various plants, and animals, suggesting that a complete ED pathway is restricted to prokaryotes. researchgate.net

Table 2: Comparison of Pentose Phosphate Pathway and Entner-Doudoroff Pathway

Feature Pentose Phosphate Pathway (PPP) Entner-Doudoroff (ED) Pathway
Primary Function Anabolic: NADPH and pentose production Catabolic: Pyruvate production from glucose
Key Enzyme for 6-Phosphogluconate 6-phosphogluconate dehydrogenase 6-phosphogluconate dehydratase
Key Intermediate from 6-Phosphogluconate Ribulose-5-phosphate 2-keto-3-deoxy-6-phosphogluconate (KDPG)
Net ATP Yield per Glucose 0 1
NADPH Yield per Glucose 2 1
Organismal Distribution Ubiquitous across all kingdoms Primarily prokaryotes (especially Gram-negative bacteria) and some archaea

Evolution of this compound Metabolic Enzymes

The enzymes that metabolize 6-phosphogluconate, particularly 6-phosphogluconate dehydrogenase (6PGDH) of the PPP and the enzymes of the ED pathway, have distinct evolutionary histories that reflect the metabolic diversification of life.

The Pentose Phosphate Pathway is considered to be of ancient evolutionary origin, with some of its reactions capable of occurring non-enzymatically under conditions mimicking the prebiotic Archean ocean. nih.govwikipedia.org The enzymes of the modern PPP are highly sophisticated.

6-Phosphogluconate dehydrogenase (6PGDH) , the key enzyme of the oxidative PPP, exists in different forms. wellcomeopenresearch.org It can be a homodimer composed of long-chain subunits or a homotetramer of short-chain subunits. wellcomeopenresearch.orgnih.gov Dimeric 6PGDHs, which are found in eukaryotes and some eubacteria, are thought to have evolved from tetrameric forms through an internal gene duplication event. wellcomeopenresearch.org Phylogenetic analyses suggest that 6PGDH genes have spread between bacteria, archaea, and eukarya on multiple occasions through lateral gene transfer. wellcomeopenresearch.orgresearchgate.net The structure and cofactor preference (NADP+ vs. NAD+) of 6PGDH have also evolved, with specific sequence motifs correlating with dinucleotide specificity. wellcomeopenresearch.org

The evolution of 6PGDH has also been studied at the level of directed evolution in the laboratory. For instance, in Escherichia coli, a specific deletion upstream of the gnd gene (encoding 6PGDH) led to increased enzyme activity and a faster growth rate on gluconate. nih.gov

The Entner-Doudoroff pathway is also considered to be an ancient metabolic route. ou.edu The enzymes unique to this pathway are 6-phosphogluconate dehydratase and KDPG aldolase (B8822740). wikipedia.org The evolutionary history of these enzymes is tied to the adaptation of microorganisms to specific environmental niches.

The study of the evolution of these metabolic enzymes provides insights into how organisms have adapted their central metabolic pathways to meet their specific energy and biosynthetic needs. The presence or absence of these pathways and the specific characteristics of their enzymes are key factors in understanding the metabolic diversity observed across the tree of life.

Advanced Research Perspectives and Potential Academic Applications

Investigation of Novel Enzymatic Activities and Isoforms

While the primary enzymatic reaction involving 6-phosphogluconate is its oxidative decarboxylation by 6-phosphogluconate dehydrogenase (6PGDH), research has uncovered novel activities and a variety of isoforms with specialized roles. iucr.org

Enzymatic Activities:

Reverse Carboxylation: Under specific conditions, 6PGDH has been shown to catalyze the reverse reaction—the reductive carboxylation of ribulose-5-phosphate to form 6-phosphogluconate. wikipedia.org This capability has been observed in vivo in Escherichia coli, suggesting potential applications in synthetic carbon fixation pathways. wikipedia.org

Phosphoketolase Pathway: A 6-phosphogluconate/phosphoketolase pathway has been identified, presenting an alternative route for 6-phosphogluconate metabolism. researchgate.net

Alternative Substrate Utilization: Studies using the alternative substrate 2-deoxy-6-phosphogluconate (B1201372) have been instrumental in comparing the reaction mechanisms of 6PGDH from different species, including human erythrocytes, sheep liver, and Trypanosoma brucei. nih.gov

Enzyme Isoforms and Targeting: Enzymes that metabolize 6-phosphogluconate exist in various isoforms targeted to different cellular compartments, indicating a high degree of metabolic compartmentalization.

Cytosolic and Plastidial Isoforms: In higher plants, both cytosolic and plastidial forms of 6PGDH are widely distributed. frontiersin.org The cytosolic isozymes Gm6PGDH1 in soybean, for instance, have been shown to enhance tolerance to phosphate (B84403) starvation. frontiersin.org

Peroxisomal Isoforms: The existence of 6PGDH in peroxisomes has been identified in plants, fungi, and mammals, where it is thought to participate in an NADPH recycling system. oup.comfrontiersin.org The mechanisms for targeting these isoforms are diverse. In Arabidopsis thaliana, the PGD2 isoform is essential for fertilization and is directed to peroxisomes. oup.com In fungi, peroxisomal isoforms are generated through non-AUG translation initiation, where a cryptic targeting signal in the 5' untranslated region is used. frontiersin.org

Systems Biology Approaches to Metabolic Network Analysis

Systems biology provides a holistic view of how 6-phosphogluconate and the pentose (B10789219) phosphate pathway are integrated within the broader metabolic landscape. Metabolic flux analysis (MFA), particularly using stable isotopes like ¹³C, is a powerful tool for quantifying the flow of carbon through metabolic networks. mdpi.comcreative-proteomics.com

Metabolic Flux Analysis (MFA): MFA studies have provided quantitative insights into the activity of the PPP in various biological contexts:

Neuronal Metabolism: In neurons, MFA revealed a surprisingly high proportion of glucose is utilized by the pentose cycle, accounting for both NADPH production and nucleotide synthesis. nih.gov

Immune Cell Function: Bayesian ¹³C-MFA in granulocytes demonstrated that phagocytic stimulation reverses the net flux of the non-oxidative PPP from biosynthesis towards glycolysis, a change closely linked to the upregulation of the oxidative PPP to produce NADPH for the oxidative burst. mdpi.combiorxiv.org

Microbial Metabolism: In Pseudomonas putida, dynamic ¹³C- and ²H-metabolic flux analysis (D-fluxomics) showed that glucose processing to 6-phosphogluconate occurs through highly dynamic and hierarchically regulated pathways. unimib.it

Network Robustness: Systems-level analysis has also shed light on the robustness of metabolic networks. In E. coli lacking the enzyme 6-phosphogluconolactonase (Pgl), which catalyzes the step just before the formation of 6-phosphogluconate, MFA revealed that the metabolic flux is maintained through an alternative, partially extracellular pathway involving the spontaneous hydrolysis of gluconolactones. biorxiv.orgbiorxiv.org This demonstrates the network's ability to adapt to genetic perturbations to sustain the necessary flux through the PPP. biorxiv.org

Engineering Microbial Metabolic Pathways for Research Applications

The central role of 6-phosphogluconate in the PPP makes it a key target for metabolic engineering in microorganisms. By manipulating the flux towards or away from 6-phosphogluconate, researchers can enhance the production of valuable bioproducts.

Enhancing Product Yields:

Plasmid DNA (pDNA) Production: In E. coli, increasing the metabolic flux through the PPP by overexpressing the gene for glucose-6-phosphate dehydrogenase (zwf) leads to improved pDNA yields, which is critical for gene therapy and vaccine development. mdpi.com

Hydrogen Production: The PPP is an efficient route for generating the NADPH needed for dark fermentation. Co-overexpression of genes for glucose-6-phosphate dehydrogenase (zwf) and fructose-1,6-bisphosphatase (glpX) in recombinant E. coli has been shown to significantly increase hydrogen yield. nih.govresearchgate.net

Poly-β-hydroxybutyrate (PHB) Biosynthesis: In Ralstonia eutropha, the metabolic flux from gluconate to PHB was modified by introducing the gnd (encoding 6PGDH) and tktA (encoding transketolase) genes from E. coli. nih.gov Amplifying the tktA gene, in particular, significantly increased PHB biosynthesis by effectively channeling intermediates into the synthesis pathway. nih.gov

Developing Novel Pathways: The discovery that 6PGDH can catalyze a reverse carboxylation reaction opens up possibilities for engineering synthetic carbon fixation routes. wikipedia.org Furthermore, identifying novel reactions within the PPP, such as the ability of glucose-6-phosphate dehydrogenase to use erythrose-4-phosphate as a substrate, provides new strategies for engineering NADPH regeneration, especially when using alternative carbon sources like xylose. asm.org

Table 1: Examples of Metabolic Engineering Involving the 6-Phosphogluconate Pathway
OrganismEngineering StrategyTarget Product/ProcessOutcomeReference
Escherichia coliOverexpression of zwf gene (G6PDH)Plasmid DNA (pDNA)Increased pDNA yield and supercoiled fraction mdpi.com
Escherichia coliCo-overexpression of glpX and zwf genesHydrogen2.32-fold increase in hydrogen yield nih.gov
Ralstonia eutrophaTransformation with E. coli tktA gene (transketolase)Poly-β-hydroxybutyrate (PHB)Increased PHB biosynthesis and cell growth nih.gov
Escherichia coliExploitation of 6PGDH reverse carboxylationSynthetic Carbon FixationDemonstrated biomass formation from CO₂ and pentoses wikipedia.org

Elucidation of Regulatory Networks Modulated by 6-O-Phosphono-D-Gluconate

6-phosphogluconate is not merely a passive intermediate; it actively participates in metabolic regulation through allosteric control of key enzymes and by influencing major signaling networks.

Allosteric Regulation:

6-Phosphogluconate Dehydrogenase (6PGDH): The substrate, 6-phosphogluconate, acts as an allosteric activator of its own enzyme, 6PGDH. nih.gov This homotropic allostery ensures that when 6-phosphogluconate levels rise (for example, when NADPH inhibition of the pathway is relieved), it is rapidly processed, enhancing catalytic efficiency. nih.govnih.gov

Phosphofructokinase and Phosphoglucose (B3042753) Isomerase: 6-phosphogluconate functions as an allosteric modifier that can activate phosphofructokinase, a key regulatory enzyme in glycolysis. capes.gov.briucr.org Conversely, it has been found to inhibit phosphoglucose isomerase in some species, demonstrating its role in coordinating the flux between glycolysis and the PPP. iucr.org

Signaling Networks: Recent research has uncovered connections between 6PGDH activity, and by extension 6-phosphogluconate levels, and critical cellular signaling pathways, particularly in the context of cancer and immunology.

AMPK Pathway: The product of the 6PGDH reaction, ribulose-5-phosphate, can inhibit the LKB1-AMPK signaling pathway. ljmu.ac.uk This link is significant because AMPK is a central regulator of cellular energy homeostasis. Inhibition of 6PGD can activate AMPK, leading to reduced lipid biosynthesis, which is a hallmark of many cancer cells. ljmu.ac.ukmdpi.com

T-Cell Metabolism: 6PGD is a critical checkpoint in reprogramming the metabolism and function of regulatory T cells (Tregs). elifesciences.org Blocking 6PGD function in Tregs is required to suppress allergic (Th2) immune responses, highlighting the pathway's role in immunomodulation. elifesciences.org

Structural Biology of this compound Interacting Proteins and Enzyme-Substrate Complexes

High-resolution crystal structures of 6-phosphogluconate dehydrogenase (6PGDH) have provided profound insights into its mechanism, coenzyme specificity, and the nature of its interaction with 6-phosphogluconate. nih.gov These proteins are typically homodimers or homotetramers where the active site is formed at the interface between subunits. nih.govwikipedia.orgwellcomeopenresearch.org

Enzyme-Substrate Complex: Crystallographic studies of 6PGDH from various organisms, including sheep, E. coli, and Corynebacterium glutamicum, have detailed the architecture of the enzyme-substrate complex. rcsb.orgjmb.or.krrcsb.org

Binding Site: The 6-phosphogluconate binding site is located in a pocket adjacent to where the NADP⁺ coenzyme binds. ebi.ac.uk The 6-phosphate group of the substrate often replaces a tightly bound sulfate (B86663) ion present in the apo-enzyme and interacts with conserved residues like Lys260 in the E. coli enzyme. rcsb.orgsinica.edu.tw

Key Residues: The structure of the sheep liver enzyme complexed with 6-phosphogluconate shows that the 3-hydroxyl group of the substrate is hydrogen-bonded to the N-zeta of a conserved lysine (B10760008) residue (Lys183). rcsb.org This lysine is proposed to act as the general base in the catalytic mechanism. rcsb.org NADP⁺ specificity is primarily achieved by an arginine residue (Arg33) that binds the coenzyme's 2'-phosphate. rcsb.org

Conformational Changes and Catalysis: Structural data reveal that the enzyme undergoes significant conformational changes upon binding its coenzyme and substrate.

Domain Movement: The binding of NADPH to one subunit of the homodimeric E. coli 6PGDH triggers a 10-degree rotation of the coenzyme-binding domain. rcsb.orgsinica.edu.tw This results in the coenzyme being trapped in a "closed" conformation, while the neighboring subunit remains in an "open" state. rcsb.org

Ordered Mechanism: This structural asymmetry supports a catalytic model involving an ordered binding mechanism with alternating conformational changes in the subunits, allowing for efficient processing of the substrate. rcsb.org This dynamic interplay between subunits is also thought to underlie the allosteric regulation by the substrate itself. nih.gov

Table 2: Key Structural Features of 6-Phosphogluconate Dehydrogenase (6PGDH)
Structural FeatureDescriptionFunctional ImplicationReference
Quaternary StructureHomodimer or homotetramer with active sites at subunit interfaces.Allows for inter-subunit communication, allosteric regulation, and cooperativity. nih.goviucr.orgwellcomeopenresearch.org
Substrate Binding PocketLocated in a C-terminal domain, adjacent to the NADP⁺ binding cleft.Positions 6-phosphogluconate for oxidative decarboxylation. rcsb.orgebi.ac.uk
Key Residue (Lys183 in sheep)Forms a hydrogen bond with the 3-hydroxyl of 6-phosphogluconate.Acts as a general base to abstract a proton during the oxidation step. rcsb.org
Key Residue (Arg33 in sheep)Binds the 2'-phosphate of the coenzyme.Confers specificity for NADP⁺ over NAD⁺. rcsb.org
Conformational ChangeBinding of NADPH induces a large domain rotation, leading to a "closed" conformation.Suggests an ordered, alternating-site catalytic mechanism. rcsb.orgsinica.edu.tw

Q & A

Q. What advanced imaging techniques are suitable for spatial localization of this compound in cellular compartments?

  • Raman microspectroscopy or fluorescence lifetime imaging (FLIM) with synthetic biosensors (e.g., FRET-based probes) enables real-time, subcellular tracking without disrupting metabolic networks .

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